molecular formula C15H17ClN2O3 B2960511 Methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate CAS No. 1825636-58-5

Methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate

Cat. No.: B2960511
CAS No.: 1825636-58-5
M. Wt: 308.76
InChI Key: SKJFLDQEOYCUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate is a useful research compound. Its molecular formula is C15H17ClN2O3 and its molecular weight is 308.76. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-10(2)12-5-4-11(8-13(12)16)15(20)18(7-6-17)9-14(19)21-3/h4-5,8,10H,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJFLDQEOYCUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N(CC#N)CC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(3-chloro-4-propan-2-ylbenzoyl)-(cyanomethyl)amino]acetate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₂
  • Molecular Weight : 351.81 g/mol

This compound features a chloro-substituted aromatic ring, an amine group, and an ester functional group, which are critical for its biological activity.

1. Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases that play a role in cancer cell proliferation.

2. Receptor Modulation

The compound exhibits potential as a modulator of various receptors, including those involved in metabolic regulation (GLP1R agonism). Such modulation can lead to enhanced insulin sensitivity and improved glucose metabolism, making it a candidate for diabetes treatment.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. It appears to downregulate pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
In vitro study on cancer cell lines Demonstrated apoptosis induction in breast and colon cancer cells at concentrations of 10 µM and above.
GLP1R agonist activity assessment Showed increased insulin secretion in pancreatic beta cells, indicating potential use in diabetes management.
Toxicity studies Conducted on animal models revealed no significant adverse effects at therapeutic doses, supporting safety for further development.

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